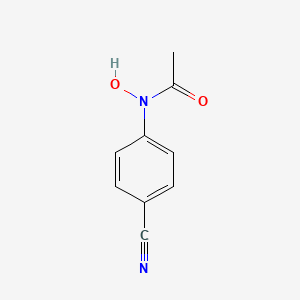

n-(4-Cyanophenyl)acetohydroxamic acid

Description

N-(4-Cyanophenyl)acetohydroxamic acid (C₉H₈N₂O₂) is a hydroxamic acid derivative characterized by a 4-cyanophenyl substituent attached to the acetohydroxamic acid core. Its crystal structure has been resolved, revealing a planar hydroxamate group that facilitates metal chelation, as demonstrated in the iron(III) complex tris[n-(4-cyanophenyl)acetohydroxamato]iron(III) hydrate . The compound is notable for its role in mycotoxin degradation, where it acts as a redox mediator in laccase-catalyzed detoxification processes in contaminated feed products . Additionally, its structural features, such as the electron-withdrawing cyano group, influence its chemical reactivity and biological interactions.

Properties

CAS No. |

80584-65-2 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

N-(4-cyanophenyl)-N-hydroxyacetamide |

InChI |

InChI=1S/C9H8N2O2/c1-7(12)11(13)9-4-2-8(6-10)3-5-9/h2-5,13H,1H3 |

InChI Key |

WUMMWZQSOKKQLO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC=C(C=C1)C#N)O |

Origin of Product |

United States |

Preparation Methods

Solvent Selection and Recyclability

Comparative studies highlight ethyl acetate as an optimal solvent for large-scale synthesis due to its low toxicity, ease of removal, and compatibility with hydroxylamine. Closed-loop systems enable solvent recovery rates >85%, reducing production costs.

Catalytic Enhancements

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction kinetics by shuttling hydroxylamine into organic phases. TBAB (5 mol%) increases conversion rates by 30% in biphasic water-ethyl acetate systems.

Impurity Control

Major impurities include:

- 4-Cyanophenyl Acetic Acid : From ester hydrolysis. Mitigated by maintaining pH >10 during reaction.

- N,O-Diacetyl Derivatives : Formed via over-acylation. Suppressed by limiting reaction temperatures to <80°C.

Analytical Characterization and Validation

Spectroscopic Methods

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 50% acetonitrile/0.1% trifluoroacetic acid) elutes this compound at 6.2–6.5 minutes, with UV detection at 254 nm. Purity thresholds for pharmaceutical applications require ≥99.5% AUC.

Applications and Derivative Synthesis

This compound serves as a precursor for:

Chemical Reactions Analysis

N-(4-Cyanophenyl)acetohydroxamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding nitriles or carboxylic acids .

Scientific Research Applications

N-(4-Cyanophenyl)acetohydroxamic acid has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a laccase-mediator for pulp bleaching, resulting in higher brightness and lower kappa numbers of hardwood kraft pulp . In industry, this compound is used in the synthesis of other compounds and as a chelating agent .

Mechanism of Action

The mechanism of action of N-(4-Cyanophenyl)acetohydroxamic acid involves its ability to chelate metal ions and inhibit specific enzymes. For example, it can inhibit the bacterial enzyme urease by binding to its active site, preventing the hydrolysis of urea and the production of ammonia . This inhibition leads to a decrease in pH and ammonia levels, enhancing the effectiveness of antimicrobial agents.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The 4-cyanophenyl group distinguishes N-(4-Cyanophenyl)acetohydroxamic acid from other acetohydroxamic acids. For example:

- BWA4C (N-(3-phenoxycinnamyl)-acetohydroxamic acid) and BWA137C (N-(4-benzyloxybenzyl)-acetohydroxamic acid) contain bulky aromatic substituents, enhancing their lipophilicity and selectivity for 5-lipoxygenase inhibition .

- N-(4-Methoxybenzyl)acetohydroxamic acid has a methoxy group, which alters its pKa and reactivity. Unlike this compound, it forms alkenes rather than substitution products in diazonium reactions .

Table 1: Substituent Effects on Key Properties

*Estimated based on acetohydroxamic acid’s pKa .

Table 2: Cytotoxic and Enzymatic Activity

Physicochemical and Metabolic Stability

- Metabolism: Hydroxyurea and N-hydroxyurethan are rapidly metabolized and excreted in urine, with half-lives <1 hour in rats. This compound’s metabolism is uncharacterized, but its cyano group may slow degradation compared to unsubstituted analogs .

- Solubility: The polar cyano group enhances water solubility relative to BWA4C and BWA137C, which have hydrophobic aromatic substituents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-cyanophenyl)acetohydroxamic acid, and how can structural purity be validated?

- Methodology :

- Synthesis : Analogous to other acetohydroxamic acids (e.g., BWA4C and BWA137C), which are synthesized via nucleophilic substitution between hydroxylamine derivatives and activated carbonyl groups. For example, BWA4C was prepared by reacting 3-phenoxycinnamyl chloride with hydroxylamine under controlled pH (8–9) and inert atmosphere to minimize hydrolysis .

- Characterization : Use FT-IR to confirm the hydroxamic acid moiety (C=O stretch at ~1650 cm⁻¹, N–O stretch at ~930 cm⁻¹). NMR (¹H and ¹³C) should verify the cyanophenyl group (aromatic protons at δ 7.4–7.6 ppm, nitrile carbon at ~118 ppm). LC-MS can confirm molecular weight (e.g., [M+H]⁺ ion) .

Q. How can researchers design in vitro assays to assess 5-lipoxygenase (5-LOX) inhibition by this compound?

- Methodology :

- Enzyme Source : Use purified human 5-LOX or rat gastric mucosal homogenates (as in ).

- Inhibition Assay : Pre-incubate the compound (1–100 µM) with enzyme and substrate (arachidonic acid). Measure leukotriene B4 (LTB4) production via ELISA or HPLC . Include controls (e.g., zileuton as a reference inhibitor) .

- Data Validation : Calculate IC₅₀ values using non-linear regression (GraphPad Prism). Ensure statistical significance via Student’s t-test (p < 0.05) for triplicate experiments .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in 5-LOX inhibition efficacy across different biological models?

- Methodology :

- Model Comparison : Test the compound in parallel assays using human polymorphonuclear leukocytes (PMNs), rat whole blood, and recombinant 5-LOX. Note differences in cofactors (e.g., ATP, Ca²⁺) that affect enzyme activity .

- Mechanistic Profiling : Perform kinetic studies (Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive). Use surface plasmon resonance (SPR) to measure binding affinity (KD) to 5-LOX .

- Meta-Analysis : Compare results with structurally similar inhibitors (e.g., BWA797C) to identify substituent effects on potency .

Q. How can researchers optimize pharmacokinetic properties for in vivo efficacy studies?

- Methodology :

- Solubility Enhancement : Dissolve in polyethylene glycol 300 (PEG300) at ≤80 mg/mL to maintain dose consistency (2.5 mL/kg orally in rats) .

- Bioavailability Testing : Administer the compound orally and intravenously to calculate absolute bioavailability. Collect plasma samples at intervals (0–24 hrs) and quantify via LC-MS/MS .

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze metabolites using HR-MS and NMR to assess stability and prodrug potential .

Q. What methodologies are critical for evaluating genotoxic risks of this compound?

- Methodology :

- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction). A positive result (revertant colonies ≥2x control) indicates mutagenicity .

- Micronucleus Assay : Treat human lymphocytes or bone marrow cells (in vivo rat model) with the compound. Score micronuclei formation in ≥1000 cells per dose .

- DNA Interaction Studies : Perform Comet assays to detect single-strand breaks or use qPCR to assess mitochondrial DNA damage .

Key Considerations for Researchers

- Contradiction Analysis : Discrepancies in 5-LOX inhibition data may arise from enzyme source variability (e.g., species-specific isoforms) or assay conditions (e.g., calcium ionophore stimulation vs. endogenous activation) .

- Safety Protocols : Use NIOSH-certified PPE (gloves, face shields) when handling cyanophenyl derivatives due to potential mutagenicity .

- Data Reproducibility : Adopt standardized protocols (e.g., ARRIVE guidelines ) for animal studies to ensure cross-lab comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.